Cox-2-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

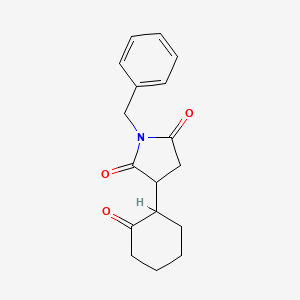

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

1-benzyl-3-(2-oxocyclohexyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C17H19NO3/c19-15-9-5-4-8-13(15)14-10-16(20)18(17(14)21)11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2 |

InChI Key |

VEXOJVXZKCAZML-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C2CC(=O)N(C2=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Potency of Cox-2-IN-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cox-2-IN-12 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammatory pathways. This technical guide provides an in-depth overview of the in vitro potency of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows. The information presented here is intended to support further research and development of this compound as a potential anti-inflammatory agent.

Core Data Presentation

The primary measure of in vitro potency for an enzyme inhibitor is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target | IC50 (μM) | Reference |

| This compound | COX-2 | 19.98 | [Jan MS, et al. Eur J Med Chem. 2020;186:111863][1][2][3][4] |

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro inhibitory activity of this compound against the COX-2 enzyme. This protocol is synthesized from established methodologies for COX inhibitor screening assays.[5][6][7]

In Vitro COX-2 Inhibitor Screening Assay (Enzyme Immunoassay - EIA)

This assay quantifies the production of prostaglandin F2α (PGF2α), a downstream product of COX-2 activity, to determine the inhibitory effect of the test compound.[5]

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Stannous Chloride (to stop the reaction)

-

This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Prostaglandin F2α ELISA kit

-

Microplate reader

Procedure:

-

Enzyme Preparation: The human recombinant COX-2 enzyme is diluted to a working concentration in the reaction buffer.

-

Reaction Setup: In a microplate well, the following are added in order:

-

Reaction Buffer

-

Heme

-

Diluted COX-2 enzyme

-

A specific concentration of this compound (or vehicle control).

-

-

Pre-incubation: The plate is incubated for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid to each well. The plate is then incubated for a defined time (e.g., 2 minutes) at 37°C.[5]

-

Reaction Termination: The reaction is stopped by the addition of stannous chloride.

-

Quantification of Prostaglandin: The amount of PGF2α produced is quantified using a competitive enzyme immunoassay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of this compound by comparing the PGF2α levels to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the prostaglandin biosynthesis pathway, highlighting the role of COX-2 and the point of inhibition by this compound. Prostaglandin biosynthesis begins with the release of arachidonic acid from the cell membrane.[8][9][10][11] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various prostaglandins involved in inflammation and pain.[8][9][10][12]

Caption: COX-2 Signaling Pathway and Point of Inhibition.

Experimental Workflow

The diagram below outlines the key steps of the in vitro COX-2 inhibitor screening assay used to determine the potency of this compound.

Caption: In Vitro COX-2 Inhibition Assay Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 7. probiotek.com [probiotek.com]

- 8. Prostaglandin 2 biosynthesis and metabolism Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. researchgate.net [researchgate.net]

Cox-2-IN-12: A Technical Guide to COX-2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of Cox-2-IN-12 for the cyclooxygenase-2 (COX-2) enzyme over cyclooxygenase-1 (COX-1). The following sections detail the quantitative inhibitory data, the experimental protocols for determining selectivity, and a visual representation of the signaling pathway and experimental workflow.

Quantitative Selectivity Data

This compound, also referred to as compound 3b in the primary literature, is a potent and selective inhibitor of COX-2. While specific IC50 values for this compound are not publicly available in the referenced abstract, data for a closely related and highly potent analog from the same pyrrolidine-2,5-dione series, compound 13e, provides a strong indication of the selectivity profile for this class of inhibitors.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| Compound 13e * | 30.87 | 0.98[1] | 31.5[1] |

*Data for compound 13e is presented as a representative example of the selectivity of the pyrrolidine-2,5-dione series to which this compound belongs.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition by this compound and its analogs is performed using established in vitro enzyme inhibition assays. The following is a detailed methodology based on standard protocols for colorimetric or fluorometric COX inhibitor screening assays.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the potency of a test compound in inhibiting the peroxidase activity of ovine or human recombinant COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Colorimetric or Fluorometric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay, or a specific fluorescent probe)

-

Arachidonic Acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive Control (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reagent Preparation: All reagents are prepared according to the manufacturer's instructions. The test compound and positive controls are prepared in a dilution series to determine the IC50 value.

-

Reaction Mixture Preparation: In a 96-well plate, the following are added to each well:

-

Assay Buffer

-

Heme

-

COX-1 or COX-2 enzyme

-

-

Inhibitor Incubation: The test compound (this compound) or positive control is added to the respective wells. The plate is incubated for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: The reaction is initiated by adding the colorimetric or fluorometric substrate, followed immediately by the addition of arachidonic acid.

-

Kinetic Measurement: The absorbance or fluorescence is measured immediately using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes).

-

Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the in vitro COX inhibition assay.

Caption: Workflow of the in vitro COX inhibition assay.

Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects by selectively blocking the COX-2 enzyme, which is a key component in the inflammatory cascade. The following diagram illustrates the position of COX-2 in the prostaglandin synthesis pathway and the inhibitory action of this compound.

Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.

References

The Pharmacological Profile of a Selective COX-2 Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of a representative selective cyclooxygenase-2 (COX-2) inhibitor, with Celecoxib serving as the primary exemplar due to the absence of public data on "Cox-2-IN-12". This document details its mechanism of action, quantitative pharmacological data, experimental protocols for its evaluation, and its engagement with cellular signaling pathways.

Introduction to Selective COX-2 Inhibition

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are lipid compounds involved in inflammation, pain, and fever.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions such as protecting the gastrointestinal lining and maintaining normal platelet function.[1] In contrast, COX-2 is primarily induced at sites of inflammation and is the key contributor to the pain and swelling associated with inflammatory conditions.[1]

Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to specifically target the COX-2 enzyme.[2][3] This selectivity allows them to reduce inflammation and pain with a lower risk of the gastrointestinal side effects, such as ulcers and bleeding, that are commonly associated with traditional NSAIDs that inhibit both COX-1 and COX-2.[1]

Mechanism of Action

The primary mechanism of action of selective COX-2 inhibitors is the competitive inhibition of the COX-2 enzyme.[2] By binding to the active site of COX-2, these inhibitors prevent arachidonic acid from being converted into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins like PGE2.[2][4] This leads to a reduction in the local concentration of these inflammatory mediators, thereby alleviating pain and inflammation.[2][4] The selectivity for COX-2 over COX-1 is attributed to subtle differences in the active sites of the two enzymes.[2]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Celecoxib, a representative selective COX-2 inhibitor.

Table 1: In Vitro Potency and Selectivity

| Assay System | Target | IC50 | Selectivity Ratio (COX-1/COX-2) | Reference |

| Human Whole Blood Assay | COX-1 | 1.9 µM | 7.6 | [5] |

| COX-2 | 0.25 µM | [5] | ||

| Human Peripheral Monocytes | COX-1 | 82 µM | 12 | [6] |

| COX-2 | 6.8 µM | [6] | ||

| Purified Ovine Enzyme | COX-1 | 30 µM | 600 | [7] |

| Purified Human Recombinant Enzyme | COX-2 | 50 nM | [7] | |

| Insect Cell Expressed Enzyme | COX-2 | 40 nM | - | [8] |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Species | Dose | Effect | Reference |

| Carrageenan-Induced Paw Edema | Rat | 50 mg/kg | Significant reduction in paw swelling | [9] |

| Antigen-Induced Arthritis | Mouse | 30 mg/kg, twice daily | Reduced knee joint swelling and leukocyte adherence | [10] |

| Smoke-Induced Emphysema | Rat | - | Attenuated lung alveolar destruction and inflammation | [11] |

| ACLT/pMMx Osteoarthritis Model | Rat | Single intra-articular injection | Reduced cartilage degeneration | [12] |

Table 3: Pharmacokinetic Parameters

| Species | Parameter | Value | Reference |

| Human | Tmax | ~3 hours | [4] |

| Protein Binding | 97% (mainly albumin) | [3][13] | |

| Elimination Half-life | ~11 hours | [13] | |

| Metabolism | Primarily via CYP2C9 in the liver | [4] | |

| Excretion | 57% in feces, 27% in urine (as metabolites) | [13] | |

| Dog (Greyhound) | Tmax (single dose) | - | [14] |

| Cmax (single dose) | 2,620 ng/mL | [14] | |

| AUC (single dose) | - | [14] | |

| Cmax (multiple doses) | 2,032 ng/mL | [14] | |

| Cockatiel | Elimination Half-life | 0.88 hours | |

| Oral Bioavailability (F%) | 56-110% | ||

| Rat | Tmax (nanoformulation) | 3.80 ± 2.28 hours | [15] |

| Relative Bioavailability (vs. Celebrex®) | 145.2% | [15] |

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric)

This protocol is based on a commercially available COX inhibitor screening kit.[16]

Objective: To determine the IC50 of a test compound against COX-1 and COX-2.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid

-

NaOH

-

Test compound (e.g., Celecoxib) and vehicle (e.g., DMSO)

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Prepare a dilution series of the test compound in assay buffer.

-

In a 96-well plate, add the following to each well:

-

76 µL COX Assay Buffer

-

1 µL COX Probe

-

2 µL Diluted COX Cofactor

-

1 µL COX-1 or COX-2 enzyme

-

10 µL of the test compound dilution or vehicle control.

-

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of a freshly prepared Arachidonic Acid/NaOH solution to each well.

-

Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory effects of compounds.[17][18]

Objective: To assess the in vivo anti-inflammatory efficacy of a test compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Test compound (e.g., Celecoxib)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Carrageenan (1% w/v in sterile saline)

-

Pletysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

-

Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Signaling Pathways

Selective COX-2 inhibitors primarily act on the prostaglandin synthesis pathway. However, evidence also suggests their involvement in other signaling cascades.

Prostaglandin Synthesis Pathway

Caption: Inhibition of the COX-2 pathway by Celecoxib.

COX-2 Independent Signaling

Recent studies suggest that Celecoxib can also exert effects through COX-2 independent pathways, such as the activation of AMPK.[19]

Caption: COX-2 independent activation of the AMPK-CREB-Nrf2 pathway by Celecoxib.

Conclusion

Selective COX-2 inhibitors represent a significant class of anti-inflammatory agents. This guide, using Celecoxib as a well-documented example, has provided a comprehensive overview of their pharmacological properties, from molecular interactions to in vivo efficacy. The detailed quantitative data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the nuanced, COX-2 independent mechanisms of these compounds may reveal novel therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. clinexprheumatol.org [clinexprheumatol.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

Cox-2-IN-12: A Technical Guide for a Novel Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Cox-2-IN-12 (also referred to as compound 3b in associated literature), a novel pyrrolidine-2,5-dione derivative with demonstrated potential as a selective and multi-target anti-inflammatory agent. This guide consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and evaluation to support further research and development.

Core Compound Profile

This compound is a synthetic compound designed as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] Its unique structure also allows for the inhibition of other inflammatory mediators, positioning it as a multi-target anti-inflammatory candidate.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy and safety data for this compound.

Table 1: In Vitro Enzyme Inhibition

| Target Enzyme | IC50 (µM) | Selectivity Index (SI) vs. COX-1 |

| COX-2 | 19.98[2] | Not explicitly reported |

| 5-LOX | Not explicitly reported | - |

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| This compound (Compound 3b) | 20 | 58.3 |

| Indomethacin (Reference) | 10 | 66.7 |

Table 3: In Vivo Acute Toxicity

| Compound | Maximum Tolerated Dose (mg/kg) | Observed Adverse Effects |

| This compound (Compound 3b) | > 1000 | No mortality or signs of toxicity |

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound is the selective inhibition of the COX-2 enzyme. This, in turn, blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: COX-2 signaling pathway and inhibition by this compound.

Experimental Protocols

This section details the methodologies employed in the evaluation of this compound.

In Vitro COX-2 Inhibition Assay

The in vitro cyclooxygenase (COX-1 and COX-2) inhibitory activity of this compound was determined using a colorimetric COX inhibitor screening assay.

Materials:

-

COX-1 and COX-2 enzymes (ovine)

-

Arachidonic acid (substrate)

-

Heme

-

Assay buffer

-

Test compound (this compound)

-

Reference inhibitor (e.g., Indomethacin)

-

Colorimetric substrate

-

96-well plate

-

Plate reader

Procedure:

-

A reaction mixture is prepared in a 96-well plate containing assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Various concentrations of this compound are added to the wells.

-

The reaction is initiated by the addition of arachidonic acid.

-

The mixture is incubated to allow for the enzymatic reaction.

-

The production of prostaglandins is measured colorimetrically following the addition of a suitable substrate.

-

The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

In Vivo Carrageenan-Induced Paw Edema in Rats

The anti-inflammatory activity of this compound was evaluated in vivo using the carrageenan-induced paw edema model in rats.[3][4][5]

Animals:

-

Wistar rats (male or female), weighing 150-200g.

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound)

-

Reference drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animals are fasted overnight before the experiment.

-

The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

-

Animals are divided into groups: control (vehicle), reference drug, and test compound (this compound) at a specified dose.

-

The respective treatments are administered orally or intraperitoneally.

-

After a set time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

In Silico Molecular Docking

Molecular docking studies were performed to predict the binding interactions of this compound with the active site of the COX-2 enzyme.

Software:

-

Molecular docking software (e.g., AutoDock, Glide, GOLD)

-

Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

-

Protein Preparation: The 3D crystal structure of the target protein (COX-2) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The 2D structure of this compound is drawn and converted to a 3D structure. The ligand is then energy minimized.

-

Docking Simulation: The prepared ligand is docked into the active site of the prepared protein using the docking software. The software generates multiple possible binding poses and calculates a docking score for each pose.

-

Analysis: The binding pose with the best score is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

Experimental and Developmental Workflow

The following diagram illustrates the typical workflow for the evaluation and development of a potential anti-inflammatory agent like this compound.

Caption: Developmental workflow for this compound.

Conclusion and Future Directions

This compound has demonstrated promising potential as a selective COX-2 inhibitor with significant in vivo anti-inflammatory activity and a favorable acute safety profile. Its multi-target potential warrants further investigation. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy in chronic inflammation models, and further exploring its mechanism of action on other inflammatory pathways. The data presented in this guide provide a solid foundation for the continued development of this compound as a novel therapeutic agent for inflammatory disorders.

References

- 1. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. inotiv.com [inotiv.com]

- 4. researchgate.net [researchgate.net]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

The Role of Cox-2-IN-12 in Prostaglandin Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever. Consequently, selective inhibition of COX-2 remains a significant therapeutic strategy. This technical guide provides an in-depth overview of Cox-2-IN-12, a potent and selective inhibitor of COX-2. We will delve into its mechanism of action in the context of the prostaglandin synthesis pathway, present available quantitative data, and provide detailed experimental protocols for its characterization. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of the evaluation and role of this compound in prostaglandin synthesis inhibition.

Introduction to Prostaglandin Synthesis and the Role of COX-2

Prostaglandins are lipid compounds that play a crucial role in various physiological and pathological processes, including inflammation, pain, and fever.[1][2] Their synthesis is initiated from arachidonic acid, which is released from the cell membrane by phospholipases.[3] The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), catalyze the conversion of arachidonic acid into an unstable intermediate, prostaglandin G2 (PGG2), and then to prostaglandin H2 (PGH2).[4] PGH2 is subsequently converted to various prostaglandins, such as PGE2, PGD2, and PGF2α, by specific synthases.[2][5]

There are two main isoforms of the COX enzyme: COX-1 and COX-2.[3] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins involved in homeostatic functions, such as gastric protection and platelet aggregation.[3] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated by pro-inflammatory stimuli like cytokines and endotoxins.[1] This induction of COX-2 leads to a surge in prostaglandin production at the site of inflammation, contributing to the characteristic signs of inflammation.[2] Therefore, selective inhibition of COX-2 is a desirable therapeutic approach to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block COX-1 activity.[3]

This compound: A Selective COX-2 Inhibitor

This compound is a potent and selective inhibitor of the COX-2 enzyme.[6] Its primary mechanism of action is the direct inhibition of the cyclooxygenase activity of COX-2, thereby preventing the conversion of arachidonic acid to PGH2 and the subsequent production of pro-inflammatory prostaglandins.

Quantitative Data

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of a COX-2 inhibitor is determined by comparing its IC50 value for COX-2 to its IC50 value for COX-1, a ratio known as the selectivity index (SI). A higher SI indicates greater selectivity for COX-2.

| Compound | Target | IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| This compound | COX-2 | 19.98[6] | Data not available |

| Celecoxib (for comparison) | COX-1 | 15[7] | >7.1[8] |

| COX-2 | 0.045[9] |

Table 1: Inhibitory activity of this compound and a reference compound, Celecoxib. A lower IC50 value indicates higher potency. The selectivity index is a measure of the inhibitor's preference for COX-2 over COX-1.

Signaling Pathways

The expression and activity of COX-2 are tightly regulated by complex signaling networks. Understanding these pathways is crucial for comprehending the broader impact of COX-2 inhibition.

Upstream Regulation of COX-2 Expression

Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), activate cell surface receptors, leading to the activation of downstream signaling cascades. Key pathways involved in the induction of COX-2 expression include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (p38 and JNK).[2][10] Activation of these pathways results in the translocation of transcription factors to the nucleus, where they bind to the promoter region of the PTGS2 gene (the gene encoding COX-2) and initiate its transcription.

Prostaglandin Synthesis Pathway and Inhibition by this compound

Once expressed, COX-2 catalyzes the conversion of arachidonic acid to PGH2. This compound directly binds to the active site of the COX-2 enzyme, blocking this conversion and thereby inhibiting the synthesis of all downstream prostaglandins.

Experimental Protocols

The characterization of a COX-2 inhibitor like this compound involves a series of in vitro assays to determine its potency, selectivity, and effect on downstream signaling.

In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-1 and COX-2 to determine the inhibitory potential of a test compound.[7][11]

Materials:

-

COX (ovine) Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 760111)[7]

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Assay buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)[7]

-

Arachidonic acid solution

-

This compound and reference inhibitors (e.g., Celecoxib, Diclofenac)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Prepare serial dilutions of this compound and reference inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add in the following order:

-

150 µL of Assay Buffer

-

10 µL of Heme

-

10 µL of either COX-1 or COX-2 enzyme

-

10 µL of the diluted inhibitor or vehicle control

-

-

Incubate the plate at 25°C for 5 minutes.

-

Add 20 µL of the colorimetric substrate solution to all wells.

-

Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

-

Incubate the plate for 2 minutes at 25°C.

-

Read the absorbance at 590 nm using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values.

Measurement of Prostaglandin E2 (PGE2) Production (ELISA)

This protocol describes the measurement of PGE2 levels in cell culture supernatants to assess the downstream effect of COX-2 inhibition.[3][12]

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

-

Collect the cell culture supernatants.

-

Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a pre-coated plate.

-

Adding a PGE2-HRP conjugate.

-

Adding a primary antibody.

-

Incubating and washing the plate.

-

Adding a substrate solution and stopping the reaction.

-

-

Read the absorbance and calculate the concentration of PGE2 in each sample based on the standard curve.

Western Blot for NF-κB p65 Nuclear Translocation

This protocol is used to assess the effect of this compound on the upstream signaling pathway that regulates COX-2 expression.

Materials:

-

Cell line responsive to inflammatory stimuli (e.g., RAW 264.7)

-

LPS

-

This compound

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound and/or LPS as described in the PGE2 assay.

-

Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.

-

Determine the protein concentration of each fraction using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions.

Experimental Workflow and Logic

A typical workflow for characterizing a novel COX-2 inhibitor like this compound involves a tiered approach, starting with primary screening and progressing to more detailed mechanistic studies.

Conclusion

This compound is a valuable research tool for studying the role of COX-2 in inflammation and other pathological processes. Its potency and selectivity make it a suitable candidate for further investigation. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive evaluation of this compound and other novel COX-2 inhibitors. Further studies are warranted to determine its full pharmacological profile, including its in vivo efficacy and safety. A complete understanding of its interaction with both COX isoforms and its impact on the broader inflammatory signaling network will be crucial for its potential development as a therapeutic agent.

References

- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 2. researchgate.net [researchgate.net]

- 3. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 5. Graphviz [graphviz.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) | MDPI [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. dot | Graphviz [graphviz.org]

- 11. researchgate.net [researchgate.net]

- 12. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Cox-2-IN-12 in Cancer Cell Lines: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory process and is frequently overexpressed in various human cancers, contributing to tumor growth, proliferation, and resistance to apoptosis. Consequently, selective COX-2 inhibitors have emerged as a promising class of therapeutic agents for cancer treatment and prevention. Cox-2-IN-12, a novel pyrrolidine-2,5-dione derivative, has been identified as a potent and selective inhibitor of the COX-2 enzyme. This technical guide provides a comprehensive overview of the proposed investigation of this compound in cancer cell lines, outlining detailed experimental protocols and data presentation strategies. While direct studies of this compound in oncology are limited, this document leverages established methodologies for evaluating COX-2 inhibitors in cancer biology to propose a robust framework for its characterization.

Introduction to this compound

This compound (also known as compound 3b) is a selective inhibitor of the COX-2 enzyme with a reported half-maximal inhibitory concentration (IC50) of 19.98 μM.[1] Its chemical structure is based on a pyrrolidine-2,5-dione scaffold.[2] The primary characterization of this compound has been in the context of its anti-inflammatory properties.[2] However, given the well-established role of COX-2 in carcinogenesis, its effects on cancer cell lines are of significant interest.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C17H19NO3 | [1] |

| Molecular Weight | 285.34 g/mol | [1] |

| CAS Number | 2986222-50-6 | [1] |

| In Vitro COX-2 IC50 | 19.98 µM | [1] |

Proposed Investigational Workflow

The following workflow is proposed for a comprehensive evaluation of this compound's anti-cancer properties in relevant cell lines.

Caption: Proposed experimental workflow for the investigation of this compound in cancer cell lines.

Detailed Experimental Protocols

Cell Culture

Human colorectal carcinoma cell lines (HT-29, HCT-116) and a human lung carcinoma cell line (A549) are proposed for this investigation due to their documented COX-2 expression and use in studies of other COX-2 inhibitors.[3][5] Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and incubate with RNase A and propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined.

Western Blot Analysis

This technique is used to detect changes in the expression of key proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Treat cells with this compound, lyse them in RIPA buffer, and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21, and COX-2). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anticipated Data and Interpretation

Based on studies with other selective COX-2 inhibitors, the following outcomes for this compound are hypothesized.

Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h |

| HT-29 (colorectal) | To be determined |

| HCT-116 (colorectal) | To be determined |

| A549 (lung) | To be determined |

Table 3: Predicted Effects of this compound on Apoptosis and Cell Cycle

| Parameter | Predicted Outcome |

| Apoptotic Cell Population | Increase in Annexin V positive cells |

| G0/G1 Phase Population | Cell cycle arrest at G0/G1 phase |

| G2/M Phase Population | Potential for arrest at higher concentrations |

Table 4: Expected Modulation of Key Signaling Proteins by this compound

| Protein | Function | Expected Change in Expression |

| COX-2 | Pro-inflammatory, Pro-tumorigenic | No change or potential feedback upregulation |

| Bcl-2 | Anti-apoptotic | Downregulation |

| Bax | Pro-apoptotic | Upregulation |

| Cleaved Caspase-3 | Executioner of apoptosis | Upregulation |

| Cyclin D1 | G1/S phase transition | Downregulation |

| p21 | Cell cycle inhibitor | Upregulation |

Signaling Pathways

COX-2 inhibition is known to impact several critical signaling pathways in cancer cells. The primary mechanism involves the reduction of prostaglandin E2 (PGE2) synthesis, which in turn affects downstream signaling cascades that regulate cell proliferation, survival, and angiogenesis.

Caption: General signaling pathway modulated by COX-2 inhibition.

The anti-apoptotic effects of COX-2 are partly mediated through the upregulation of Bcl-2, an anti-apoptotic protein.[6][7] Inhibition of COX-2 is expected to decrease Bcl-2 levels, thereby promoting apoptosis. Furthermore, COX-2 inhibitors can induce cell cycle arrest, often at the G0/G1 checkpoint, by downregulating cyclins and upregulating cyclin-dependent kinase inhibitors.

Conclusion

While this compound has been identified as a potent and selective COX-2 inhibitor, its potential as an anti-cancer agent remains to be elucidated. The experimental framework outlined in this guide provides a comprehensive strategy for its evaluation in relevant cancer cell lines. The proposed studies will help to determine its cytotoxic and cytostatic effects, and to unravel the underlying molecular mechanisms. This information will be crucial for the further development of this compound as a potential therapeutic agent in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Cyclooxygenase-2 overexpression reduces apoptotic susceptibility by inhibiting the cytochrome c-dependent apoptotic pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Preliminary Toxicity Profile of Cox-2-IN-12: A Technical Overview and Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated preliminary toxicity profile of Cox-2-IN-12, a potent and selective inhibitor of cyclooxygenase-2 (COX-2). Due to the limited availability of specific preclinical toxicity data for this compound in the public domain, this document extrapolates potential toxicological endpoints based on the well-established safety profile of the selective COX-2 inhibitor class of drugs. The information herein is intended to guide future non-clinical safety and toxicology studies for this compound and similar novel chemical entities.

While one source indicates that this compound has shown safety in an in-vivo acute toxicity study, no quantitative data or detailed experimental protocols are currently available to elaborate on this finding.[1] Therefore, this guide will focus on the known class-wide effects of selective COX-2 inhibitors.

General Toxicity Profile of Selective COX-2 Inhibitors

Selective COX-2 inhibitors were developed to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. While offering improved gastrointestinal tolerability, selective COX-2 inhibitors have been associated with other systemic toxicities, primarily cardiovascular and renal.[2][3][4][5]

Data Presentation: Summary of Potential Toxicities

The following table summarizes the potential adverse effects associated with selective COX-2 inhibitors, which should be considered during the preclinical evaluation of this compound.

| System Organ Class | Potential Adverse Effects | Key Mechanistic Considerations |

| Gastrointestinal | Reduced risk of peptic ulcers and bleeding compared to non-selective NSAIDs, but still a higher risk than placebo.[2][6] May delay ulcer healing.[3] | Inhibition of COX-2 can impede mucosal healing processes. |

| Cardiovascular | Increased risk of myocardial infarction, stroke, hypertension, and heart failure.[2][4][7] Potential for a prothrombotic state.[3] | Imbalance between COX-2-mediated prostacyclin (vasodilatory, anti-aggregatory) and COX-1-mediated thromboxane A2 (vasoconstrictive, pro-aggregatory).[3][8] |

| Renal | Compromised glomerular filtration rate, peripheral edema, and hypertension.[3][5] | Inhibition of COX-2-derived prostaglandins that regulate renal blood flow and sodium excretion.[5] |

| Genotoxicity | Generally not considered genotoxic. Studies on celecoxib and its derivatives did not show evidence of DNA damage in micronucleus assays.[9] | Some studies suggest a potential radioprotective effect against genotoxicity induced by ionizing radiation.[10] |

| Developmental | Potential for fetal toxicity, especially at high doses.[11] | COX-2 plays a role in ovulation and labor.[8] |

Experimental Protocols: A Roadmap for Preclinical Toxicity Assessment

The following outlines a standard set of in vitro and in vivo studies that would be necessary to establish the preliminary toxicity profile of this compound.

In Vitro Toxicity Studies

-

Cytotoxicity Assays: To determine the concentration of this compound that is toxic to cells, a panel of cell lines (e.g., hepatocytes, renal proximal tubule cells, cardiomyocytes) should be tested using assays such as MTT or LDH release.

-

Genotoxicity Assays: A battery of tests is required to assess the potential for this compound to cause genetic damage. This typically includes:

-

Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

-

In Vitro Micronucleus Assay or Chromosomal Aberration Assay: To detect chromosomal damage in mammalian cells.

-

-

hERG Channel Assay: To evaluate the potential for QT interval prolongation and risk of Torsades de Pointes.

In Vivo Toxicity Studies

-

Acute Toxicity Study: This study provides an initial assessment of the substance's toxicity at a single high dose. Key parameters to be observed include mortality, clinical signs of toxicity, and gross necropsy findings.

-

Repeat-Dose Toxicity Studies (Sub-acute and/or Sub-chronic): These studies are crucial for identifying target organs of toxicity and establishing a no-observed-adverse-effect level (NOAEL). Typically conducted in two species (one rodent, one non-rodent) for 14 or 28 days. Endpoints include:

-

Clinical observations

-

Body weight and food consumption

-

Hematology and clinical chemistry

-

Urinalysis

-

Organ weights

-

Histopathology of all major organs

-

-

Safety Pharmacology Studies: These studies investigate the potential undesirable pharmacodynamic effects of a substance on vital functions. The core battery includes assessments of:

-

Central Nervous System: Functional observational battery, Irwin test.

-

Cardiovascular System: Telemetry in a conscious, freely moving animal model to assess blood pressure, heart rate, and ECG.

-

Respiratory System: Whole-body plethysmography.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General signaling pathway of COX-2 inhibition.

Caption: Preclinical toxicity assessment workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX-2 inhibitors: pharmacological data and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiovascular and gastrointestinal toxicity of selective cyclo-oxygenase-2 inhibitors in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-2 inhibitors: a painful lesson - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gastrointestinal toxicity among patients taking selective COX‐2 inhibitors or conventional NSAIDs, alone or combined with proton pump inhibitors: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytokinesis-block micronucleus assay of celecoxib and celecoxib derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Celecoxib mitigates genotoxicity induced by ionizing radiation in human blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of developmental toxicity of selective and non-selective cyclooxygenase-2 inhibitors in CRL:(WI)WUBR Wistar rats--DFU and piroxicam study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cox-2-IN-12 in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Cox-2-IN-12, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, in preclinical mouse models of inflammation. This document outlines detailed experimental protocols, dosage recommendations based on available data, and the underlying signaling pathways.

Introduction to this compound

This compound (also referred to as compound 3b in some literature) is a selective inhibitor of the COX-2 enzyme, with an in vitro IC50 of 19.98 μM.[1] COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2] Selective inhibition of COX-2 is a therapeutic strategy to mitigate inflammation while potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[2] Preclinical studies have demonstrated the anti-inflammatory potential of pyrrolidine-2,5-dione derivatives, the class of compounds to which this compound belongs.[3] An in-vivo acute toxicity study has shown that this compound is safe in mice at doses up to 1000 mg/kg.[3][4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and provides a reference for dosage of a commonly used COX-2 inhibitor, Celecoxib, in a relevant mouse model of inflammation.

| Compound | Parameter | Value | Species | Model | Source |

| This compound | IC50 (COX-2) | 19.98 μM | - | In vitro assay | [1] |

| Acute Toxicity (LD50) | >1000 mg/kg | Mouse | In vivo | [3][4] | |

| Celecoxib | Effective Dose | 30 - 50 mg/kg | Mouse | Carrageenan-induced paw edema | [5] |

Experimental Protocols

This section provides detailed protocols for inducing and evaluating inflammation in mouse models where this compound could be investigated. The dosage for this compound should be determined based on the provided data and in conjunction with dose-finding studies.

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model of acute inflammation.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose in sterile saline)

-

1% (w/v) Carrageenan solution in sterile saline

-

Plethysmometer or digital calipers

-

Male or female BALB/c or Swiss albino mice (6-8 weeks old)

Protocol:

-

Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.

-

Grouping: Randomly divide mice into the following groups (n=6-8 per group):

-

Vehicle Control

-

Carrageenan Control (Vehicle + Carrageenan)

-

This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg) + Carrageenan

-

Positive Control (e.g., Celecoxib 30 mg/kg) + Carrageenan

-

-

Drug Administration: Administer this compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

-

Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.

Zymosan-Induced Peritonitis Model

This model is used to study leukocyte migration and the resolution of inflammation.

Materials:

-

This compound

-

Vehicle

-

Zymosan A from Saccharomyces cerevisiae (1 mg/mL in sterile saline)

-

Phosphate Buffered Saline (PBS)

-

Hemocytometer or automated cell counter

-

Microscope

Protocol:

-

Animal Acclimatization and Grouping: Follow steps 1 and 2 as in the carrageenan model.

-

Drug Administration: Administer this compound, vehicle, or a positive control 30-60 minutes before zymosan injection.

-

Induction of Peritonitis: Inject 1 mL of zymosan solution (1 mg/mL) intraperitoneally into each mouse.[6]

-

Peritoneal Lavage: At a predetermined time point (e.g., 4 or 24 hours post-injection), euthanize the mice and collect peritoneal exudate by washing the peritoneal cavity with 5-10 mL of cold PBS.

-

Cell Counting: Determine the total number of leukocytes in the peritoneal fluid using a hemocytometer. Differential cell counts (neutrophils, macrophages) can be performed on stained cytospin preparations.

-

Analysis of Inflammatory Mediators: The peritoneal fluid can be centrifuged, and the supernatant can be used to measure levels of prostaglandins (e.g., PGE2), cytokines, and chemokines via ELISA or other immunoassays.[7][8]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in COX-2-mediated inflammation and the experimental workflow for evaluating this compound.

Caption: COX-2 Signaling Pathway in Inflammation.

Caption: Experimental Workflow for In Vivo Efficacy Testing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intraperitoneal injection of zymosan in mice induces pain, inflammation and the synthesis of peptidoleukotrienes and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ouabain Modulates Zymosan-Induced Peritonitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Enhancing Immunotherapy with Cox-2-IN-12

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficacy of cancer immunotherapy, particularly immune checkpoint inhibitors (ICIs), is often hindered by an immunosuppressive tumor microenvironment (TME).[1] Cyclooxygenase-2 (COX-2) is an enzyme frequently overexpressed in various cancers, leading to the increased production of prostaglandin E2 (PGE2).[1][2] PGE2 is a key mediator of immunosuppression within the TME, promoting tumor growth, metastasis, and resistance to therapy.[1][2]

Cox-2-IN-12 is a potent and selective inhibitor of COX-2.[3][4] By targeting COX-2, this compound blocks the synthesis of PGE2, thereby alleviating immunosuppression and potentially enhancing the anti-tumor effects of immunotherapies.[1] These application notes provide an overview of the mechanism of action and protocols for utilizing this compound in combination with immunotherapy in preclinical research.

Mechanism of Action: Reversing PGE2-Mediated Immunosuppression

This compound, through its inhibition of the COX-2/PGE2 axis, can remodel the tumor microenvironment from an immunosuppressive to an immune-active state. This is achieved through several key mechanisms:

-

Reduction of Myeloid-Derived Suppressor Cells (MDSCs): PGE2 promotes the expansion and activation of MDSCs, which suppress T-cell function.[1][5] this compound can reduce the accumulation and suppressive activity of MDSCs within the tumor.[5]

-

Repolarization of Macrophages: PGE2 drives the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype. By inhibiting PGE2, this compound can promote a shift towards the anti-tumor M1 macrophage phenotype.

-

Enhancement of Dendritic Cell (DC) Function: PGE2 impairs the maturation and antigen-presenting capacity of DCs. This compound can restore DC function, leading to improved T-cell priming and activation.

-

Activation of Effector T-Cells and Natural Killer (NK) Cells: PGE2 directly suppresses the activity of cytotoxic CD8+ T-cells and NK cells.[5] Inhibition of PGE2 by this compound can unleash the cytotoxic potential of these crucial anti-tumor immune cells.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies investigating the combination of selective COX-2 inhibitors with immunotherapy. While specific data for this compound in immunotherapy is not yet widely published, these data from analogous compounds illustrate the expected synergistic effects.

Table 1: In Vitro Efficacy of Selective COX-2 Inhibitors

| Parameter | Cell Line | Treatment | Result | Reference |

| IC50 | Murine Mesothelioma (AB12) | Celecoxib | 25 µM | [5] |

| PGE2 Production | Murine Mesothelioma (AB12) | Celecoxib (25 µM) | ~80% reduction | [5] |

| MDSC Suppression | Co-culture with AB12 cells | Celecoxib (25 µM) | Significant reduction in T-cell suppression | [5] |

Table 2: In Vivo Anti-Tumor Efficacy of COX-2 Inhibitors Combined with Immunotherapy

| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Increase in Median Survival (%) | Reference |

| Mesothelioma (AB12) | DC vaccine | 30% | 25% | [5] |

| Celecoxib | 20% | 15% | [5] | |

| DC vaccine + Celecoxib | 75% | 60% | [5] | |

| Colon Cancer (CT26) | Anti-VEGF | 40% | Not Reported | [6] |

| Celecoxib | 30% | Not Reported | [6] | |

| Anti-VEGF + Celecoxib | >80% | Significant increase | [6] | |

| Melanoma (B16F10) | Anti-PD-1 | 25% | 20% | [7] |

| Celecoxib | 15% | 10% | [7] | |

| Anti-PD-1 + Celecoxib | 60% | 50% | [7] |

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Tumor Cell Proliferation and PGE2 Production

Objective: To determine the direct effect of this compound on cancer cell growth and its ability to inhibit COX-2 activity.

Materials:

-

Cancer cell line of interest (e.g., murine colon carcinoma CT26, melanoma B16F10)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell proliferation assay kit (e.g., MTT, WST-1)

-

PGE2 ELISA kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Proliferation Assay: After incubation, assess cell viability using the chosen proliferation assay according to the manufacturer's instructions. Measure absorbance using a plate reader.

-

PGE2 Measurement: At the end of the treatment period, collect the cell culture supernatant. Centrifuge to remove debris. Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit following the manufacturer's protocol.

-

Data Analysis: Calculate the IC50 value for cell proliferation. Plot the PGE2 concentration as a function of this compound concentration to determine the inhibition of PGE2 production.

Protocol 2: In Vivo Evaluation of this compound in Combination with Immune Checkpoint Blockade

Objective: To assess the anti-tumor efficacy of this compound combined with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) in a syngeneic mouse model.

Materials:

-

Syngeneic mouse tumor model (e.g., C57BL/6 mice with B16F10 melanoma, BALB/c mice with CT26 colon carcinoma)

-

This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

-

Anti-PD-1 antibody (or other ICI)

-

Isotype control antibody

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.

-

Treatment Groups: Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into the following treatment groups (n=8-10 mice per group):

-

Vehicle control

-

This compound alone

-

Isotype control antibody + Vehicle

-

Anti-PD-1 antibody alone

-

This compound + Anti-PD-1 antibody

-

-

Drug Administration:

-

Administer this compound daily via oral gavage or as determined by its pharmacokinetic properties.

-

Administer the anti-PD-1 antibody (e.g., 10 mg/kg) and isotype control via intraperitoneal injection every 3-4 days for a specified number of doses.

-

-

Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

-

Survival Monitoring: Monitor the mice for signs of toxicity and record survival data. Euthanize mice when tumors reach a predetermined size or if they show signs of distress, according to institutional guidelines.

-

Data Analysis: Plot tumor growth curves for each treatment group. Perform statistical analysis to compare tumor growth between groups. Generate Kaplan-Meier survival curves and perform a log-rank test to compare survival.

Protocol 3: Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry

Objective: To analyze the effect of this compound and immunotherapy on the immune cell composition within the tumor microenvironment.

Materials:

-

Tumors harvested from the in vivo study (Protocol 2)

-

RPMI-1640 medium

-

Collagenase D and DNase I

-

FACS buffer (PBS with 2% FBS)

-

Red blood cell lysis buffer

-

Fc block (anti-CD16/32)

-

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80)

-

Live/dead stain

-

Flow cytometer

Procedure:

-

Tumor Digestion: Mince the harvested tumors and digest them in RPMI containing collagenase D and DNase I for 30-60 minutes at 37°C with agitation.

-

Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.

-

Staining:

-

Stain the cells with a live/dead dye.

-

Block Fc receptors with Fc block.

-

Stain for surface markers with a cocktail of fluorescently labeled antibodies.

-

For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.

-

-

Flow Cytometry: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T-cells, regulatory T-cells, MDSCs, M1/M2 macrophages) within the tumor.

Visualizations

Signaling Pathway of COX-2 in the Tumor Microenvironment

Caption: COX-2/PGE2 signaling pathway in the tumor microenvironment.

Experimental Workflow for In Vivo Combination Study

Caption: Workflow for in vivo combination study of this compound and immunotherapy.

References

- 1. Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. COX-2 inhibition improves immunotherapy and is associated with decreased numbers of myeloid-derived suppressor cells in mesothelioma. Celecoxib influences MDSC function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. COX-2 Inhibition Potentiates Anti-Angiogenic Cancer Therapy and Prevents Metastasis in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. COX-2 upregulation by tumour cells post-chemotherapy fuels the immune evasive dark side of cancer inflammation [cell-stress.com]

Application Notes and Protocols for Western Blot Analysis of COX-2 Inhibition by Cox-2-IN-12

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for assessing the inhibitory effect of Cox-2-IN-12, a selective cyclooxygenase-2 (COX-2) inhibitor, on COX-2 protein expression using Western blot analysis. The provided methodologies, data interpretation guidelines, and visual aids are intended to assist researchers in pharmacology, cell biology, and drug discovery in evaluating the efficacy of novel COX-2 inhibitors.

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] Upregulation of COX-2 is associated with various inflammatory diseases and cancers. Consequently, selective inhibitors of COX-2 are of significant therapeutic interest. This compound is a potent and selective inhibitor of COX-2 with an IC50 of 19.98 µM.[2] Western blotting is a fundamental technique to qualitatively and quantitatively assess the expression levels of specific proteins, making it an ideal method to determine the efficacy of inhibitors like this compound in reducing COX-2 protein levels in cell-based assays.

Data Presentation

The following tables summarize representative quantitative data from a dose-response and time-course experiment evaluating a selective COX-2 inhibitor. This data, derived from studies on the well-characterized COX-2 inhibitor celecoxib, serves as an example of expected outcomes when testing a selective inhibitor like this compound.[3]

Table 1: Dose-Dependent Inhibition of COX-2 Protein Expression.

| Treatment Group | Concentration (µM) | COX-2 Expression (Normalized to Loading Control) | % Inhibition |

| Vehicle Control (LPS only) | 0 | 1.00 | 0% |

| This compound | 1 | 0.71 | 29% |

| This compound | 10 | 0.61 | 39% |

| This compound | 20 | Data not available | Data not available |

| This compound | 50 | Data not available | Data not available |

Note: The quantitative data presented is based on the effects of celecoxib on RAW 264.7 cells and serves as a representative example.[3] Researchers should generate their own data for this compound.

Table 2: Time-Course of COX-2 Protein Inhibition.

| Treatment Group | Time (hours) | COX-2 Expression (Normalized to Loading Control) | % Inhibition |

| Vehicle Control (LPS only) at 24h | 24 | 1.00 | 0% |

| This compound (at IC50) | 6 | Data not available | Data not available |

| This compound (at IC50) | 12 | Data not available | Data not available |

| This compound (at IC50) | 24 | Data not available | Data not available |

| This compound (at IC50) | 48 | Data not available | Data not available |

Note: Researchers should determine the optimal time-course for this compound in their specific experimental model.

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound on COX-2 Expression

This protocol details the steps to evaluate the dose-dependent inhibitory effect of this compound on COX-2 protein expression in a suitable cell line, such as the murine macrophage cell line RAW 264.7.[4]

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer with Protease Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibody: Anti-COX-2

-

Primary Antibody: Anti-β-actin or Anti-GAPDH (Loading Control)

-

HRP-conjugated Secondary Antibody

-

Enhanced Chemiluminescence (ECL) Substrate

-

Western blot imaging system

Procedure:

-

Cell Culture and Plating: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

-

Cell Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) for 1-2 hours. Include a vehicle control (DMSO only).

-

Induce COX-2 expression by adding LPS (1 µg/mL) to all wells except for the negative control, and incubate for the predetermined optimal time (e.g., 6-24 hours).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer with protease inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation for SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-COX-2 antibody (at the manufacturer's recommended dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-